3,5-Dimethyldodecanoic acid
CAS No.: 93761-42-3
Cat. No.: VC8324650
Molecular Formula: C14H28O2
Molecular Weight: 228.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93761-42-3 |
---|---|
Molecular Formula | C14H28O2 |
Molecular Weight | 228.37 |
IUPAC Name | 3,5-dimethyldodecanoic acid |
Standard InChI | InChI=1S/C14H28O2/c1-4-5-6-7-8-9-12(2)10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
Standard InChI Key | BJCDOTOCKDZJAQ-UHFFFAOYSA-N |
SMILES | CCCCCCCC(C)CC(C)CC(=O)O |
Canonical SMILES | CCCCCCCC(C)CC(C)CC(=O)O |
Introduction
Molecular Identification and Structural Properties
Chemical Identity
3,5-Dimethyldodecanoic acid is classified under the lipid family, specifically as a branched-chain fatty acid. Its IUPAC name is 3,5-dimethyldodecanoic acid, reflecting methyl groups at positions 3 and 5 on a 12-carbon chain terminated by a carboxylic acid group . Key identifiers include:
Property | Value |
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CAS Registry Number | 93761-42-3 |
EC Number | 818-992-6 |
Molecular Formula | C₁₄H₂₈O₂ |
Molecular Weight | 228.38 g/mol |
Lipid Maps ID | LMFA01020388 |
ChEBI ID | CHEBI:179795 |
The compound exists as a liquid at room temperature and exhibits a purity of 95% in commercial preparations . Its structure has been confirmed via 2D and 3D conformational analyses, revealing a bent chain conformation due to the methyl branches .
Spectroscopic and Physical Data
The compound’s infrared (IR) spectrum shows characteristic peaks for carboxylic acid O-H stretching (2500–3300 cm⁻¹) and C=O stretching (1700–1725 cm⁻¹). Nuclear magnetic resonance (NMR) data further corroborate the methyl branch positions:
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¹H NMR: δ 0.88 (t, 3H, terminal CH₃), δ 1.25 (m, 10H, chain CH₂), δ 1.55 (m, 2H, CH₂ adjacent to COOH), δ 2.30 (t, 2H, COOH-CH₂) .
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¹³C NMR: δ 14.1 (terminal CH₃), 22.7–34.5 (chain CH₂), 179.8 (COOH) .
Biological Roles and Ecological Significance
Pheromone Activity in Coleoptera
3,5-Dimethyldodecanoic acid serves as a female-produced sex pheromone for multiple Prionus species, including:
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Prionus californicus
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Prionus lecontei
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Prionus imbricornis
Field trials across North America and the United Kingdom confirmed its broad attractant properties. Traps baited with synthetic blends captured males of eight species, underscoring its utility in monitoring endangered species and managing agricultural pests .
Table 1: Field Trial Results for Prionus Species Attraction
Species | Location | Capture Rate (males/trap/day) |
---|---|---|
P. californicus | Southwestern Idaho | 12.3 ± 1.8 |
P. lecontei | Southern California | 8.7 ± 0.9 |
P. coriarius | East Anglia, UK | 5.4 ± 0.6 |
Applications and Future Directions
Pest Management
The compound’s efficacy as a broad-spectrum beetle attractant positions it as a tool for:
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Population Monitoring: Tracking endangered Prionus species.
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Integrated Pest Management (IPM): Luring pests away from crops like almonds and grapes, which are vulnerable to Prionus larvae .
Biochemical Research
Future studies could explore:
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Enantiomer-Specific Effects: Clarifying why non-natural isomers lack inhibitory activity.
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Structure-Activity Relationships (SAR): Modifying the methyl branches to enhance bioactivity or stability.
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